molecular formula C8H11ClN2 B2453051 4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride CAS No. 21718-98-9

4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride

Cat. No. B2453051
CAS RN: 21718-98-9
M. Wt: 170.64
InChI Key: IPBRSQJRJKPFMX-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules known as pyrrolopyridines, which are heterocyclic aromatic organic compounds . These compounds have been studied for their potential antileishmanial and anticancer properties.


Synthesis Analysis

Pyrrolopyridine derivatives can be synthesized in one to two steps by utilizing a post-Ugi modification strategy .

Scientific Research Applications

Synthesis and Chemical Properties

The compound has been a subject of various synthesis methods, revealing its versatility in chemical reactions. Vilches-Herrera et al. (2013) described an efficient route for synthesizing novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, incorporating tetrahedral fragments and 4-spiro-frameworks from N-substituted 5-amino-3-cyanopyrroles, carbonyl, and active methylene compounds (Vilches-Herrera et al., 2013). Nechayev et al. (2013) achieved an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues, showcasing a method applicable for different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines (Nechayev et al., 2013).

Crystal Structure Analysis

Selig et al. (2009) studied the crystal structure of a related compound, 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, revealing a three-dimensional network stabilized by π–π interactions, providing insights into its structural characteristics (Selig et al., 2009).

Biological Effects and Pharmaceutical Applications

Carbone et al. (2013) synthesized new nortopsentin analogues, derivatives of 1H-pyrrolo[2,3-b]pyridine, and evaluated their biological effects in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). They discovered that some compounds acted as cyclin-dependent kinase 1 inhibitors and effectively reduced DMPM cell proliferation, induced apoptotic response, and inhibited tumor volume in mouse models (Carbone et al., 2013).

Future Directions

The future directions for research on pyrrolopyridine derivatives could involve further exploration of their potential as antileishmanial and anticancer agents.

properties

IUPAC Name

4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-6-2-4-9-8-7(6)3-5-10-8;/h2,4H,3,5H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBRSQJRJKPFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNC2=NC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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